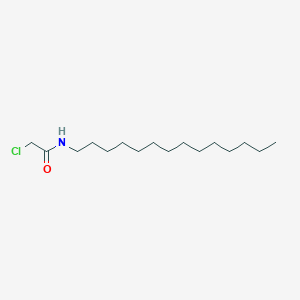
2-chloro-N-tetradecylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-tetradecylacetamide is an organic compound with the molecular formula C16H32ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and a long tetradecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-tetradecylacetamide typically involves the reaction of tetradecylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
Tetradecylamine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-tetradecylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form tetradecylamine and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates.
Hydrolysis: Tetradecylamine and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-tetradecylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-tetradecylacetamide involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The chloro group can participate in nucleophilic substitution reactions with cellular nucleophiles, leading to modifications of proteins and other biomolecules.
Comparación Con Compuestos Similares
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-diethylacetamide
- 2-Chloro-N-phenylacetamide
Comparison: 2-Chloro-N-tetradecylacetamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to shorter-chain analogs. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it more effective in applications requiring membrane integration or disruption.
Propiedades
Número CAS |
32322-48-8 |
|---|---|
Fórmula molecular |
C16H32ClNO |
Peso molecular |
289.9 g/mol |
Nombre IUPAC |
2-chloro-N-tetradecylacetamide |
InChI |
InChI=1S/C16H32ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19) |
Clave InChI |
NVIABECAHFWZQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)
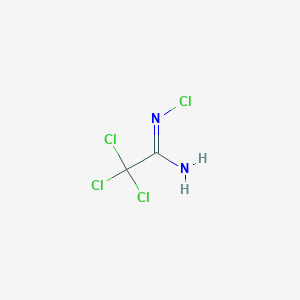
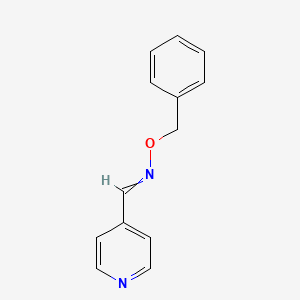

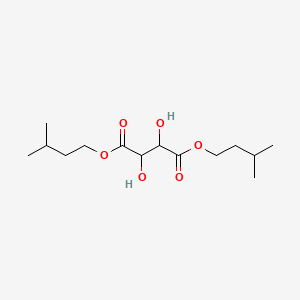
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)
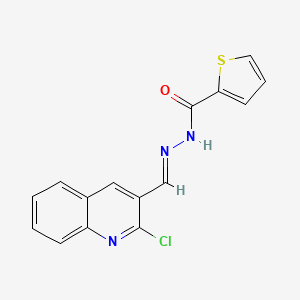
![1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B11969219.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969224.png)

